molecular formula C13H11FN2O3S B13352984 3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-17-9

3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13352984
CAS No.: 19160-17-9
M. Wt: 294.30 g/mol
InChI Key: IWOUZGSETPXBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride is a chemical compound with the molecular formula C₁₃H₁₁FN₂O₃S and a molecular weight of 294.30 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride typically involves the reaction of 3-aminobenzoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This interaction is crucial for its potential therapeutic applications in treating conditions like acute respiratory distress syndrome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a potent inhibitor of certain enzymes. Its sulfonyl fluoride group is particularly reactive, making it valuable in various chemical reactions and applications .

Properties

CAS No.

19160-17-9

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(3-aminobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FN2O3S/c14-20(18,19)12-6-2-5-11(8-12)16-13(17)9-3-1-4-10(15)7-9/h1-8H,15H2,(H,16,17)

InChI Key

IWOUZGSETPXBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.